molecular formula C13H10FNO2 B1325144 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid CAS No. 582325-06-2

6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid

Cat. No.: B1325144
CAS No.: 582325-06-2
M. Wt: 231.22 g/mol
InChI Key: XEJOXNREXHRKEN-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a fluorophenyl group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base to form 4-fluorophenyl-2-propanone. This intermediate is then subjected to a condensation reaction with 2-methylpyridine-3-carboxylic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (Cl2, Br2) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-(4-fluorophenyl)-2-methylpyridine-3-aldehyde, while reduction can produce 6-(4-fluorophenyl)-2-methylpyridine-3-methanol.

Scientific Research Applications

6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid
  • 6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid
  • 6-(4-Methylphenyl)-2-methylpyridine-3-carboxylic acid

Uniqueness

6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and binding affinity in biological systems. This makes the compound particularly valuable in drug design and other applications where specific interactions with molecular targets are crucial.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-11(13(16)17)6-7-12(15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJOXNREXHRKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640658
Record name 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582325-06-2
Record name 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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